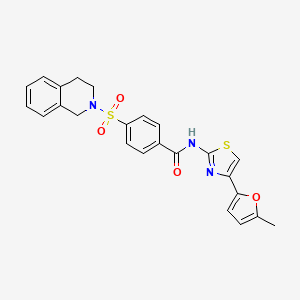
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex organic molecule that may be related to the class of compounds known as benzamides, which are characterized by a benzamide moiety and are often modified with various substituents to achieve desired biological activities or physical properties. The specific structure mentioned includes a dihydroisoquinolinyl sulfonyl group and a thiazolyl moiety, suggesting potential for diverse chemical reactivity and biological function.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through visible-light induced reactions. For instance, the difluoromethylation of N-methacryloyl benzamides using difluoromethyl sulfone has been developed, as well as the trifluoromethylation with trifluoromethyl sulfone . These methods provide a pathway to synthesize isoquinoline-1,3(2H,4H)-diones, which are structurally related to the compound of interest. Moreover, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, indicating that the sulfonyl and benzamide groups can be effectively manipulated to create a variety of compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can significantly influence their chemical reactivity and biological activity. The presence of a dihydroisoquinolinyl sulfonyl group in the compound suggests a potential for interactions with biological targets, as similar structures have been shown to exhibit cardiac electrophysiological activity . The thiazolyl moiety could also contribute to the compound's binding affinity and selectivity towards certain enzymes or receptors.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including radical processes induced by visible light. For example, a tandem radical cyclization and sulfonylation reaction has been used to synthesize 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones from N-alkyl-N-methacryloyl benzamides . This suggests that the compound may also be amenable to similar radical-based synthetic approaches, potentially leading to a range of derivatives with varied properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide are not detailed in the provided papers, the properties of similar compounds can be inferred. Benzamide derivatives often exhibit moderate to good yields in their synthesis and can be further modified to enhance their solubility, stability, or biological activity . The substituents on the benzamide core, such as the sulfonyl and thiazolyl groups, are likely to influence the compound's melting point, solubility in various solvents, and its overall reactivity profile.
科学的研究の応用
Synthesis and Chemical Characterization
Researchers have developed various synthetic methodologies to produce heterocyclic compounds that show promise in biological and pharmacological screenings. For instance, Patel et al. (2009) synthesized bioactive molecules, including benzothiazoles and dihydroquinazolines, demonstrating antimicrobial, anti-inflammatory, and anthelmintic activities. The synthesis involved condensing ethyl chloroformate with substituted 2-aminobenzothiazoles, indicating the utility of these compounds in developing pharmacologically active agents (Patel, G. Sreenivasa, E. Jayachandran, K. J. Kumar, 2009).
Biological Activities
The synthesized derivatives of compounds similar in structure to "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide" have been evaluated for various biological activities. Zablotskaya et al. (2013) reported on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives showing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This indicates the potential utility of these compounds in sedative, anti-inflammatory, and anticancer applications (Zablotskaya, A., I. Segal, A. Geronikaki, et al., 2013).
Anticancer Potential
Shao et al. (2014) discovered novel structures of PI3K inhibitors and anticancer agents based on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides. These compounds exhibited potent antiproliferative activities in vitro against human cancer cell lines, suggesting significant potential as anticancer agents. The study supports the premise that similar compounds, including "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide," could be explored for their anticancer properties (Shao, T., Juan Wang, Jian-Gang Chen, et al., 2014).
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-16-6-11-22(31-16)21-15-32-24(25-21)26-23(28)18-7-9-20(10-8-18)33(29,30)27-13-12-17-4-2-3-5-19(17)14-27/h2-11,15H,12-14H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRMNKLMWRYAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

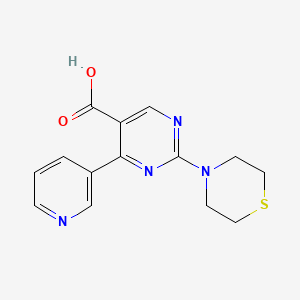
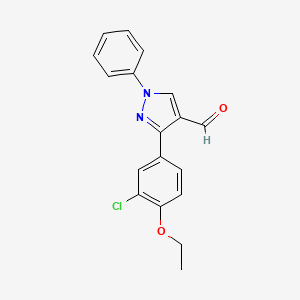
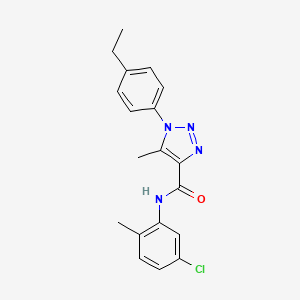
![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2552968.png)
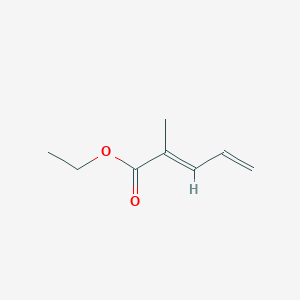
![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)
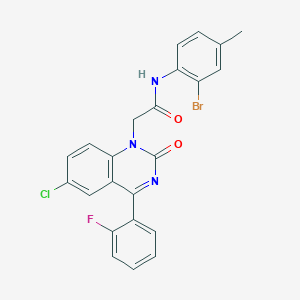
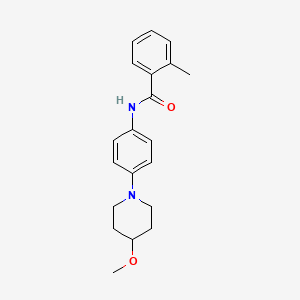
![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2552979.png)
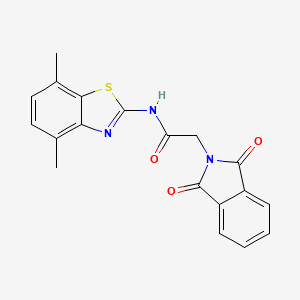
![N-(2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2552982.png)